(4-Methanesulfonyl-phenyl)-propyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methanesulfonyl-phenyl)-propyl-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-phenyl)-propyl-amine typically involves multiple steps. One common method starts with the reaction of 4-methanesulfonyl-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-phenyl)-propyl-amine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(4-Methanesulfonyl-phenyl)-propyl-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-phenyl)-propyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The methanesulfonyl group plays a crucial role in enhancing the compound’s affinity for its targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methanesulfonyl-phenyl)-ethyl-amine: Similar structure but with an ethylamine chain instead of propylamine.
4-Methanesulfonyl-phenylacetic acid: Contains a carboxylic acid group instead of an amine.
(4-Methanesulfonyl-phenyl)-morpholine: Features a morpholine ring attached to the phenyl group
Uniqueness
(4-Methanesulfonyl-phenyl)-propyl-amine is unique due to its specific combination of a methanesulfonyl group and a propylamine chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-methylsulfonyl-N-propylaniline |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-11-9-4-6-10(7-5-9)14(2,12)13/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
LZUFFQOZDFKSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.